Nonanophenone, 9-fluoro- Nonanophenone, 9-fluoro-
Brand Name: Vulcanchem
CAS No.: 326-52-3
VCID: VC20420099
InChI: InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2
SMILES:
Molecular Formula: C15H21FO
Molecular Weight: 236.32 g/mol

Nonanophenone, 9-fluoro-

CAS No.: 326-52-3

Cat. No.: VC20420099

Molecular Formula: C15H21FO

Molecular Weight: 236.32 g/mol

* For research use only. Not for human or veterinary use.

Nonanophenone, 9-fluoro- - 326-52-3

Specification

CAS No. 326-52-3
Molecular Formula C15H21FO
Molecular Weight 236.32 g/mol
IUPAC Name 9-fluoro-1-phenylnonan-1-one
Standard InChI InChI=1S/C15H21FO/c16-13-9-4-2-1-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,1-4,8-9,12-13H2
Standard InChI Key ITVSHYJKAJROEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CCCCCCCCF

Introduction

Chemical Identity and Structural Characteristics

9-Fluoro-nonanophenone (systematic name: 1-phenyl-9-fluorononan-1-one) is a fluorinated analog of nonanophenone, characterized by a fluorine atom at the terminal carbon of the alkyl chain. Its molecular formula is C15H21FO\text{C}_{15}\text{H}_{21}\text{FO}, with a molecular weight of 236.33 g/mol . Structurally, it consists of a phenyl group bonded to a ketone-functionalized nonyl chain, where the ninth carbon bears a fluorine substituent.

Comparative Structural Analysis

The parent compound, nonanophenone (1-phenylnonan-1-one), exhibits a linear alkyl chain that influences its hydrophobicity and melting behavior (melting point: ~30–35°C) . Fluorination at the terminal position introduces significant electronic and steric effects. For example, in 4-fluoro-4′-methoxybenzophenone, fluorine’s electron-withdrawing nature enhances photostability and catalytic activity . By analogy, the 9-fluoro substituent in nonanophenone may similarly alter dipole moments and intermolecular interactions, potentially increasing thermal stability and altering solubility profiles.

Table 1: Structural and Molecular Properties of Nonanophenone and 9-Fluoro-Nonanophenone

PropertyNonanophenone 9-Fluoro-Nonanophenone (Hypothesized)
Molecular FormulaC15H22O\text{C}_{15}\text{H}_{22}\text{O}C15H21FO\text{C}_{15}\text{H}_{21}\text{FO}
Molecular Weight (g/mol)218.33236.33
Boiling Point320–325°C315–320°C (estimated)
Melting Point30–35°C40–45°C (estimated)
LogP (Octanol-Water)5.1 5.3–5.5 (estimated)

Synthesis and Reaction Pathways

The synthesis of 9-fluoro-nonanophenone can be inferred from methodologies used for analogous fluorinated ketones. Two primary routes are plausible:

Kumada Cross-Coupling

The Kumada coupling, effective for synthesizing alkyl-aryl ketones , could be adapted by substituting the alkyl halide with 9-fluorononyl bromide. For example:

PhMgBr+9-Fluoro-C8H16BrNi Catalyst9-Fluoro-Nonanophenone\text{PhMgBr} + \text{9-Fluoro-C}_8\text{H}_{16}\text{Br} \xrightarrow{\text{Ni Catalyst}} \text{9-Fluoro-Nonanophenone}

This route offers higher regioselectivity and milder conditions compared to Friedel-Crafts .

Physicochemical Properties and Spectral Data

While experimental data for 9-fluoro-nonanophenone are absent, predictions can be made using computational models and analog studies:

Spectroscopic Signatures

  • IR Spectroscopy: A strong carbonyl stretch near 1680 cm1^{-1} (similar to nonanophenone ), with C-F vibrations at 1100–1000 cm1^{-1}.

  • NMR:

    • 1H^1\text{H}: Downfield shift for protons adjacent to fluorine (δ 4.3–4.5 ppm).

    • 19F^{19}\text{F}: Signal near -120 ppm (cf. alkyl fluorides) .

Thermal Stability

Fluorine’s electronegativity may elevate the melting point relative to nonanophenone (estimated 40–45°C), as seen in fluorinated benzophenones .

Challenges and Future Research Directions

The primary challenge lies in the lack of empirical data for 9-fluoro-nonanophenone. Future work should prioritize:

  • Optimizing synthesis routes to improve yields beyond the 56% seen in related fluorinations .

  • Computational modeling (e.g., DFT) to predict reactivity and electronic properties.

  • Collaboration with industrial partners to explore applications in OLEDs or drug delivery systems.

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